molecular formula C10H12N2 B8817126 4-Amino-3-ethyl-5-methylbenzonitrile

4-Amino-3-ethyl-5-methylbenzonitrile

Cat. No. B8817126
M. Wt: 160.22 g/mol
InChI Key: OXZGIOUSFGKIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-ethyl-5-methylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-ethyl-5-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-ethyl-5-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-3-ethyl-5-methylbenzonitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-amino-3-ethyl-5-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-5H,3,12H2,1-2H3

InChI Key

OXZGIOUSFGKIFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C#N)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A double-jacketed 4 L-flask is charged with 4-bromo-2-ethyl-6-methyl-aniline (324 g, 1.51 mol), sodium cyanide (100.3 g, 1.97 mol), potassium iodide (50.2 g, 0.302 mol) and copper(I)iodide (28.7 g, 0.151 mol). The flask is evacuated three times and refilled with nitrogen. A solution of N,N′-dimethylethylenediamine (191.5 mL, 1.51 mol) in toluene (750 mL) is added. The mixture is heated to 118° C. and stirred at this temperature for 21 h. The mixture is cooled to 93° C. and water (1250 mL) is added to obtain a solution. Ethyl acetate (1250 mL) is added at 22-45° C. and the layers are separated. The org. phase is washed with 10% aq. citric acid (2×500 mL) and water (500 mL). The separated org. phase is evaporated to dryness to afford 4-amino-3-ethyl-5-methyl-benzonitrile (240 g) as a metallic black solid; 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.19 (s, 3H), 2.52 (q, J=7.3 Hz, 2H), 4.10 (s br, 1H), 7.25 (s, 2H).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
catalyst
Reaction Step One
Quantity
191.5 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three
Name
Quantity
1250 mL
Type
solvent
Reaction Step Four

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